Biphenyl-4-carboxylic acid benzylidene-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-4-carboxylic acid benzylidene-hydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4-carboxylic acid benzylidene-hydrazide typically involves the condensation of biphenyl-4-carboxylic acid hydrazide with benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:
- Dissolve biphenyl-4-carboxylic acid hydrazide in ethanol.
- Add benzaldehyde to the solution.
- Add a few drops of acetic acid as a catalyst.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated reflux systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-carboxylic acid benzylidene-hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl and hydrazone moieties.
Reduction: Hydrazine derivatives.
Substitution: Substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Biphenyl-4-carboxylic acid benzylidene-hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of biphenyl-4-carboxylic acid benzylidene-hydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-carboxylic acid hydrazide
- Benzylidene-hydrazide derivatives
- Biphenyl derivatives with different substituents
Uniqueness
Biphenyl-4-carboxylic acid benzylidene-hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial and anticancer activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H16N2O |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4-phenylbenzamide |
InChI |
InChI=1S/C20H16N2O/c23-20(22-21-15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-15H,(H,22,23)/b21-15+ |
InChI Key |
RJRYHBFXVMEQNS-RCCKNPSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.